molecular formula C11H11NO3S B5851243 1-[(5-Acetylthiophen-3-yl)methyl]pyrrolidine-2,5-dione

1-[(5-Acetylthiophen-3-yl)methyl]pyrrolidine-2,5-dione

Cat. No.: B5851243
M. Wt: 237.28 g/mol
InChI Key: AKIXTPNCIBVAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Acetylthiophen-3-yl)methyl]pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine-2,5-dione ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Acetylthiophen-3-yl)methyl]pyrrolidine-2,5-dione typically involves the reaction of a thiophene derivative with a pyrrolidine-2,5-dione precursor. One common method involves the use of a Friedel-Crafts acylation reaction to introduce the acetyl group onto the thiophene ring, followed by a nucleophilic substitution reaction to attach the pyrrolidine-2,5-dione moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Acetylthiophen-3-yl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

1-[(5-Acetylthiophen-3-yl)methyl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Acetylthiophen-3-yl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-acetylthiophene and 3-acetylthiophene share structural similarities with 1-[(5-Acetylthiophen-3-yl)methyl]pyrrolidine-2,5-dione.

    Pyrrolidine-2,5-dione Derivatives: Compounds like succinimide and phthalimide are structurally related to the pyrrolidine-2,5-dione moiety.

Uniqueness

This compound is unique due to the combination of the thiophene and pyrrolidine-2,5-dione rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(5-acetylthiophen-3-yl)methyl]pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-7(13)9-4-8(6-16-9)5-12-10(14)2-3-11(12)15/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIXTPNCIBVAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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